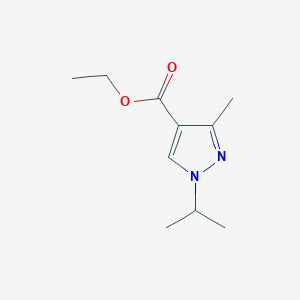
2-Cyclopropyl-4-(1H-1,2,4-Triazol-1-yl)pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
1,2,4-Triazolderivate, zu denen auch “2-Cyclopropyl-4-(1H-1,2,4-Triazol-1-yl)pyrimidin” gehört, wurden synthetisiert und als vielversprechende Antikrebsmittel bewertet . Diese Verbindungen zeigten zytotoxische Aktivität gegen menschliche Krebszelllinien, darunter MCF-7, Hela und A549 . Einige dieser Verbindungen zeigten eine vielversprechende zytotoxische Aktivität unter 12 μM gegen die Hela-Zelllinie .
Selektivität gegenüber normalen und Krebszellen
Die Sicherheit dieser Verbindungen wurde an MRC-5, einer normalen Zelllinie, untersucht, und es wurde festgestellt, dass die meisten der synthetisierten Verbindungen eine angemessene Selektivität gegenüber normalen und zytotoxischen Krebszellen aufweisen .
Molekulardokkingstudien
Molekulardokkingstudien wurden durchgeführt, um den Mechanismus und die Bindungsmodi dieser Derivate in der Bindungstasche des Aromatase-Enzyms, einem möglichen Ziel, zu verstehen .
c-Met-Inhibition
Strukturen, die diese heterocyclischen Kerne enthalten, zeigten eine potente Inhibition der mesenchymale-epithelialen Übergangsfaktor (c-Met) Proteinkinase .
GABA A Allosterische Modulationsaktivität
Strukturen, die diese heterocyclischen Kerne enthalten, zeigten eine GABA A allosterische Modulationsaktivität .
Verwendung in Solarzellen
Diese Strukturen wurden in Polymere integriert, um in Solarzellen verwendet zu werden .
BACE-1-Inhibition
Wirkmechanismus
Target of Action
The primary target of 2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
2-Cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine interacts with its target by forming hydrogen bonds . This interaction leads to the inhibition of the aromatase enzyme, thereby disrupting the synthesis of estrogens .
Biochemical Pathways
The inhibition of the aromatase enzyme affects the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which can have various downstream effects depending on the physiological context .
Result of Action
The primary result of the action of 2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine is the inhibition of the aromatase enzyme . This leads to a decrease in estrogen levels, which can have various effects at the molecular and cellular levels, depending on the context .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine are not fully understood yet. It is known that triazole derivatives can bind to the iron in the heme moiety of CYP-450 enzymes . This interaction could potentially influence various biochemical reactions.
Cellular Effects
The specific cellular effects of 2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine are currently unknown. Some triazole derivatives have shown inhibitory activities against cancer cell lines . These compounds may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine is not fully elucidated. It is known that triazole derivatives can bind to the iron in the heme moiety of CYP-450 enzymes . This binding could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-(1,2,4-triazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-2-7(1)9-11-4-3-8(13-9)14-6-10-5-12-14/h3-7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDDXFOUMBWKOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B2361874.png)


![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)
![1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride](/img/structure/B2361882.png)
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)


![3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2361886.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B2361889.png)
![2-cyclopropyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2361893.png)

